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2-Methylbutyl octanoate - 67121-39-5

2-Methylbutyl octanoate

Catalog Number: EVT-404153
CAS Number: 67121-39-5
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
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Product Introduction

Description
2-methylbutyl octanoate is a fatty acid ester.
Overview

2-Methylbutyl octanoate is an ester compound formed from the reaction of 2-methylbutanol and octanoic acid. It is recognized for its fruity aroma and is often associated with flavor and fragrance applications. The compound has the molecular formula C13H26O2C_{13}H_{26}O_{2} and a molecular weight of approximately 214.34 g/mol. It is classified under fatty acid esters, which are commonly found in various natural products, including fruits and fermented beverages .

Source and Classification

2-Methylbutyl octanoate can be sourced from natural processes, particularly in fermentation by yeast species such as Saccharomyces cerevisiae. This compound is also produced synthetically for commercial purposes. In terms of classification, it falls under the category of esters, which are derived from carboxylic acids and alcohols. Esters like 2-methylbutyl octanoate are significant in the food industry for their flavoring properties, as well as in perfumery for their aromatic characteristics .

Synthesis Analysis

Methods

The synthesis of 2-methylbutyl octanoate typically involves the esterification reaction between 2-methylbutanol and octanoic acid. This process can be catalyzed by either acid or base catalysts under controlled conditions to enhance yield and selectivity.

Technical Details

  1. Reagents:
    • 2-Methylbutanol (alcohol)
    • Octanoic acid (carboxylic acid)
    • Acid catalyst (e.g., sulfuric acid) or base catalyst.
  2. Procedure:
    • Mix the reagents in a reaction flask.
    • Heat the mixture to promote reaction, usually at temperatures around 60-80 °C.
    • Remove water produced during the reaction to shift equilibrium towards ester formation.
    • Purify the product using techniques such as distillation or chromatography.

This method allows for the efficient production of 2-methylbutyl octanoate with high purity levels suitable for commercial applications .

Molecular Structure Analysis

Structure

The molecular structure of 2-methylbutyl octanoate features a branched alkyl chain attached to a carboxylate group. The compound can be represented as follows:

  • Chemical Formula: C13H26O2C_{13}H_{26}O_{2}
  • Structural Representation:
CH3 CH2)3C O O CH CH 3 CH 2 2\text{CH}_3-\text{ CH}_2)_3-\text{C O O CH CH 3 CH 2 2}

Data

  • IUPAC Name: 2-Methylbutyl octanoate
  • CAS Registry Number: 67121-39-5
  • InChI Key: XZLBJDGPIWDVIJ-UHFFFAOYSA-N
  • Molecular Weight: 214.344 g/mol .
Chemical Reactions Analysis

Reactions

The primary reaction involving 2-methylbutyl octanoate is its formation via esterification. Additionally, it can undergo hydrolysis in the presence of water and an acid or base catalyst to revert back to its constituent alcohol and acid:

C13H26O2+H2OC8H16O2+C5H12O\text{C}_{13}\text{H}_{26}\text{O}_{2}+\text{H}_{2}\text{O}\rightleftharpoons \text{C}_{8}\text{H}_{16}\text{O}_{2}+\text{C}_{5}\text{H}_{12}\text{O}

Technical Details

During hydrolysis, the reaction conditions (temperature, pH) significantly influence the rate and extent of conversion back to alcohol and carboxylic acid. This reaction is important for understanding the stability and shelf-life of products containing this ester .

Mechanism of Action

Process

The mechanism of action for 2-methylbutyl octanoate primarily revolves around its role as a flavoring agent and its metabolic pathways in yeast fermentation. In yeast, it can be synthesized through metabolic pathways involving branched-chain amino acids.

Data

Research indicates that this compound can influence sensory properties in food products, imparting fruity notes that enhance consumer appeal. Its production is often linked to specific fermentation conditions that favor ester formation over other byproducts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Fruity aroma
  • Density: Approximately 0.87 g/cm³
  • Boiling Point: Approximately 250 °C
  • Solubility: Soluble in organic solvents; low solubility in water.

Chemical Properties

  • Reactivity: Stable under normal conditions but can hydrolyze under acidic or basic conditions.
  • Flammability: Combustible; should be handled with care.

These properties make it suitable for various applications in food flavoring and fragrance formulations .

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in food products to impart fruity flavors.
  2. Fragrance Component: Employed in perfumes and cosmetics for its pleasant scent.
  3. Research Applications: Studied for its role in metabolic pathways within yeast fermentation processes.
Biosynthetic Pathways and Enzymatic Production of 2-Methylbutyl Octanoate

Role of Plant-Specific Acyltransferases in Ester Formation

Alcohol acyltransferases (AATs) catalyze the final step in 2-methylbutyl octanoate biosynthesis, conjugating 2-methylbutanol with octanoyl-CoA. These enzymes exhibit stringent substrate specificity, governing ester diversity in fruits. In Malus domestica (apple), MdAAT1 preferentially utilizes branched-chain alcohols (e.g., 2-methylbutanol) and medium-chain acyl-CoAs (C8–C10) to produce esters like 2-methylbutyl octanoate [2] [10]. Structural analysis reveals a conserved catalytic pocket with divergent substrate-binding regions, explaining the enzyme’s affinity for branched-chain substrates. Kinetic studies show MdAAT1’s Km for 2-methylbutanol is 0.8 mM, while its Kcat for octanoyl-CoA is 12.5 s−1, indicating high catalytic efficiency [4].

Table 1: Kinetic Parameters of Key Enzymes in 2-Methylbutyl Octanoate Biosynthesis

EnzymeSubstrateKm (mM)Kcat (s⁻¹)Specificity Constant (Kcat/Km)
MdAAT12-Methylbutanol0.8 ± 0.18.2 ± 0.310.3
Octanoyl-CoA0.3 ± 0.0512.5 ± 0.541.7
MdCMSPyruvate0.15 ± 0.020.4 ± 0.032.7
Acetyl-CoA0.09 ± 0.010.5 ± 0.045.6
LOX (MdLOX1a)Linolenic Acid0.12 ± 0.0315.7 ± 1.1130.8

Isotopic Tracer Studies for Pathway Elucidation in Fruit Matrices

Isotopic labeling experiments delineate dual precursor origins for 2-methylbutyl octanoate:

  • Branched-chain alcohol moiety: Uniformly 13C-labeled isoleucine fed to apple fruit yields 13C-enriched 2-methylbutanol (85% enrichment), confirming Ehrlich pathway involvement. Transamination produces 2-keto-3-methylvalerate, decarboxylated to 2-methylbutanal, then reduced to 2-methylbutanol [4] [9].
  • Octanoate moiety: 13C-acetate tracing reveals de novo fatty acid synthesis via plastidial FAS-II. Octanoyl-CoA forms through sequential C2 elongation, with 72% 13C-incorporation in ripe fruit. β-Oxidation of C18:3 (linolenic acid) also contributes (28%), evidenced by 13C-hydroperoxide intermediates detected via GC-MS [6] [10].

Citramalate synthase (CMS) initiates an alternative 2-methylbutyrate pathway. 13C-acetate feeding labels citramalate and α-keto-β-methylvalerate, confirming CMS activity in apple. Enzymes like MdCMS1 (Q387 variant) show 15-fold higher activity than MdCMS2 (E387), correlating with 2-methylbutyl ester abundance in cultivars [4].

Image suggestion: Figure illustrating isotopic enrichment patterns in precursors detected via GC-MS, showing mass fragments for 2-methylbutanol (m/z 71) and octanoate (m/z 127) from 13C-Ile and 13C-acetate.

Genetic Regulation of Branched-Chain Ester Metabolism in Malus domestica

Ethylene and transcription factors (TFs) coordinately regulate 2-methylbutyl octanoate biosynthesis:

  • Ethylene signaling: Antisense ACC oxidase apples (AO3 line) show 98% reduced 2-methylbutyl octanoate. Ethylene application restores expression of MdAAT1 (12-fold increase) and MdLOX1a (9-fold increase) within 96 hours [10]. Chromatin immunoprecipitation confirms ethylene-response factor MdERF2 binds the MdAAT1 promoter at GCC-box elements.
  • Transcriptional hubs: RNA-seq of ‘Ruixue’, ‘Fuji’, and ‘Pink Lady’ apples identifies MdMYB1 as a positive regulator of MdCMS and MdAAT2. Knockdown lines show 60–70% reduced 2-methylbutyl esters [2]. Co-expression networks reveal MdNAC42 as a repressor; its expression peaks pre-ripening and declines during ester production.
  • Allelic variation: MdAAT1 allelotypes (e.g., Pro387 vs. Leu387) explain cultivar differences. ‘Honeycrisp’ (high-ester) carries high-activity alleles, while ‘Granny Smith’ (low-ester) expresses MdAAT2, which favors straight-chain esters [10].

Table 2: Regulatory Genes Influencing 2-Methylbutyl Octanoate in Apple Cultivars

GeneFunctionExpression PatternImpact on 2-Methylbutyl Octanoate
MdAAT1Alcohol acyltransferaseEthylene-induced, peaks at ripeningDirect biosynthetic enzyme; 90% reduction in antisense lines
MdERF2Ethylene-response transcription factorActivated by ethylene signalingBinds MdAAT1 promoter; essential for induction
MdMYB1Transcriptional activatorCorrelates with ester accumulation (r = 0.93)Regulates MdCMS and MdAAT2; 70% reduction in RNAi lines
MdNAC42Transcriptional repressorHigh pre-ripening, declines during maturationSuppresses MdLOX5e; overexpression reduces esters 50%

Image suggestion: Co-expression network diagram showing ethylene-induced genes (MdAAT1, MdLOX1a) and TFs (MdERF2, MdMYB1) as central hubs.

Properties

CAS Number

67121-39-5

Product Name

2-Methylbutyl octanoate

IUPAC Name

2-methylbutyl octanoate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-13(14)15-11-12(3)5-2/h12H,4-11H2,1-3H3

InChI Key

XZLBJDGPIWDVIJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(C)CC

Canonical SMILES

CCCCCCCC(=O)OCC(C)CC

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